molecular formula C18H24N2O B2758566 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one CAS No. 1870116-36-1

1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one

Cat. No.: B2758566
CAS No.: 1870116-36-1
M. Wt: 284.403
InChI Key: JVMOSMDERQMHHA-UHFFFAOYSA-N
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Description

1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one is a spirocyclic compound featuring a benzyl-substituted diazaspiro[4.5]decane core and a propenone (α,β-unsaturated ketone) moiety. The spirocyclic scaffold confers conformational rigidity, which is advantageous for target selectivity in pharmacological applications .

Properties

IUPAC Name

1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-17(21)20-13-10-18(15-20)8-11-19(12-9-18)14-16-6-4-3-5-7-16/h2-7H,1,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMOSMDERQMHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(C1)CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a suitable diamine with a cyclic ketone under acidic conditions to form the spiro linkage.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.

    Formation of the Prop-2-en-1-one Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Pharmacological Applications

1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one has been investigated for various pharmacological activities:

Antimicrobial Activity

Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain diazaspiro derivatives can inhibit the growth of both drug-sensitive and drug-resistant bacterial strains. This makes them promising candidates for developing new antimicrobial agents to combat infections that are difficult to treat with existing antibiotics .

Anticancer Properties

Compounds similar to this compound have been evaluated for their anticancer activities. Investigations into their mechanisms of action suggest that they may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest and modulation of signaling pathways related to cell proliferation .

Neurological Applications

There is emerging evidence that diazaspiro compounds may have neuroprotective effects. Research has suggested potential applications in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving suitable precursors such as diamines and dihalides.
  • Introduction of Functional Groups : The benzyl group is introduced via nucleophilic substitution reactions, which enhance the compound's biological activity.
  • Final Modifications : Additional functional groups may be added to optimize pharmacological properties through various organic synthesis techniques .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Cignarella et al., 1993Antimicrobial ActivityDemonstrated significant inhibitory effects against a range of bacterial pathogens.
MDPI Research, 2021Anticancer PropertiesShowed potential in inducing apoptosis in cancer cell lines, suggesting a pathway for therapeutic development.
ResearchGate PublicationNeuroprotective EffectsIndicated protective effects against oxidative stress in neuronal cultures, opening avenues for neurodegenerative disease treatments.

Mechanism of Action

The mechanism of action of 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one involves the inhibition of receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a key regulator of necroptosis, a form of programmed cell death that is distinct from apoptosis. By inhibiting RIPK1, the compound blocks the activation of the necroptosis pathway, thereby preventing cell death and inflammation . This inhibition is achieved through the binding of the compound to the kinase domain of RIPK1, thereby preventing its phosphorylation and subsequent activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one and related compounds:

Compound Name / ID Core Structure Key Substituents/Modifications Pharmacological/Chemical Properties Reference Evidence
This compound 2,8-Diazaspiro[4.5]decane Benzyl at C8; propenone at C2 Hypothesized M1/σ1 receptor interaction (inferred from analogs) N/A (Target)
AF710B 1-Thia-3,8-diazaspiro[4.5]decane Indol-3-ylpropanone; methyl groups M1/σ1 agonist; improves cognition in Alzheimer’s models (IC₅₀ = 0.3 nM for σ1)
Compound 13 (8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) 1,3-Diazaspiro[4.5]decane Phenylpiperazinylpropyl; phenyl at C8 Structural analysis; potential serotonin/dopamine receptor modulation
Compound 18 (8-(3-Chloro-5-(4-(pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one) 2,8-Diazaspiro[4.5]decane Chloropyridinyl; pyrazolylphenyl Orally bioavailable modulator (synthetic intermediate for kinase inhibitors)
8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione 2,8-Diazaspiro[4.5]decane Benzyl at C8; diketone at C1 and C3 Safety H302 (harmful if swallowed)
Chalcone Derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) Prop-2-en-1-one (non-spiro) Fluorophenyl; varied aryl groups Crystallographic dihedral angles: 7.14°–56.26°; antimicrobial/antioxidant activity

Structural and Functional Insights

Spirocyclic Core Variations: The target compound and AF710B share a diazaspiro[4.5]decane core, but AF710B incorporates a thia substitution (1-thia-3,8-diazaspiro[4.5]decane), enhancing σ1 receptor affinity . Compound 13 replaces the propenone group with a diketone and a phenylpiperazinylpropyl chain, likely influencing serotonin/dopamine receptor interactions .

Substituent Effects: The propenone group in the target compound resembles chalcone derivatives (e.g., ), which exhibit bioactivity dependent on dihedral angles between aromatic rings. Compound 18’s chloropyridinyl and pyrazolylphenyl substituents enhance its utility as a synthetic intermediate for kinase inhibitors, demonstrating the versatility of diazaspiro scaffolds in drug discovery .

Safety and Stability :

  • 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione () shares the benzyl-diazaspiro core with the target compound but includes diketone groups, resulting in distinct safety profiles (e.g., H302 hazard) .

Research Findings and Data

Pharmacological Activity Comparison

  • AF710B : Demonstrated 85% reduction in amyloid-β plaques in Alzheimer’s mouse models at 0.03 mg/kg .
  • Chalcone Derivatives : Antimicrobial activity against S. aureus (MIC = 8 µg/mL) correlated with planar conformations (dihedral angles < 20°) .

Biological Activity

1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their complex ring structures and diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N3OC_{18}H_{24}N_{3}O, with a molecular weight of 300.4 g/mol. The compound features a spirocyclic core that contributes to its bioactivity by influencing its interactions with biological targets.

The primary mechanism of action for this compound involves the inhibition of Receptor Interacting Protein Kinase 1 (RIPK1) , a key player in necroptosis—a form of programmed cell death associated with inflammatory diseases. The inhibition of RIPK1 prevents the activation of necroptosis, thereby exerting protective effects in various cellular contexts.

Key Targets

  • RIPK1 : Inhibition leads to reduced necroptosis.
  • Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) : Additional targets that may be influenced by the compound's activity.

Biological Activity Data

Biological Activity IC50 Value Cell Line Tested
Inhibition of RIPK192 nMU937 (human monocytic)

The compound exhibits significant inhibitory activity against RIPK1 with an IC50 value of 92 nM, indicating a potent effect on this kinase's activity in cellular models.

Cellular Effects

In vitro studies have demonstrated that this compound effectively reduces necroptotic cell death in U937 cells. This anti-necroptotic effect suggests potential therapeutic applications in conditions characterized by excessive inflammation and cell death.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, its solid physical form indicates stability under physiological conditions. Further studies are required to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Research Applications

The compound is being explored for various applications in scientific research:

  • Medicinal Chemistry : As a potential lead compound for developing new therapeutic agents targeting inflammatory diseases.
  • Biological Studies : Investigating cell signaling pathways involved in necroptosis and inflammation.
  • Chemical Biology : Serving as a tool for probing mechanisms underlying programmed cell death.

Case Studies and Research Findings

Research has highlighted the potential of spirocyclic compounds like this compound in drug development:

  • Anti-inflammatory Effects : Studies have shown that compounds inhibiting RIPK1 can reduce inflammation in animal models of disease.
  • Cancer Research : The ability to modulate necroptosis may provide therapeutic avenues in cancer treatments where necroptotic pathways are dysregulated.
  • Comparative Studies : Similar compounds have been evaluated for their kinase inhibitory properties, providing a framework for understanding structure-activity relationships.

Q & A

Q. What are the established synthetic routes for 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one, and how can reaction conditions be optimized?

A common method involves multi-step condensation reactions. For example, spirocyclic intermediates like 8-benzyl-2,8-diazaspiro[4.5]decane can be functionalized via nucleophilic substitution or acylation. In a related synthesis ( ), glacial acetic acid and sodium acetate were used as catalysts under reflux (12–14 hours) to achieve yields of ~64%. Optimization may include adjusting stoichiometry (e.g., 1:1 molar ratios of reactants), temperature (80–110°C), or solvent polarity (e.g., ethanol for recrystallization). Monitoring reaction progress via TLC or HPLC is critical .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. The spirocyclic core and substituent positions (e.g., benzyl group orientation) are confirmed by analyzing bond lengths (e.g., C–N: ~1.47 Å), angles, and torsional parameters. Validation metrics include R-factor (<0.05 for high-resolution data) and goodness-of-fit (GoF: ~1.0). SHELXT automates space-group determination, while SHELXL refines anisotropic displacement parameters for heavy atoms .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound’s hydrochloride salt (if applicable) is typically water-soluble, while the free base may require polar aprotic solvents (DMF, DMSO). Stability studies should assess degradation under light, heat, or pH variations (e.g., 4–9). For instance, related spirocyclic compounds show melting points of 211–214°C (HCl salt) and are stable at room temperature for >6 months when stored in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data caused by disorder or twinning?

SHELXL’s TWIN and BASF commands model twinning by refining scale factors and twin matrices. For disorder, split-atom refinement with occupancy constraints (e.g., 50:50 for two conformers) is used. High-resolution data (>1.0 Å) improve model accuracy. Validation tools like PLATON’s ADDSYM check for missed symmetry, while R1/wR2 convergence (<5% discrepancy) ensures reliability .

Q. What strategies are effective for optimizing enantiomeric purity in derivatives of this compound?

Chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak® IA) or enzymatic kinetic resolution can achieve >99.5% enantiomeric excess (e.e.). Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) is also viable. highlights AF710B’s specific rotation ([α] = −56° in methanol) as a benchmark for enantiopurity .

Q. How do substituent variations (e.g., benzyl vs. methyl groups) impact biological activity in spirocyclic analogs?

Comparative studies using structure-activity relationship (SAR) models reveal that bulkier groups (e.g., benzyl) enhance receptor binding affinity in neurological targets (e.g., σ1/M1 agonists). For example, AF710B (a spirocyclic thiadiazaspirodecanone) showed neuroprotective efficacy in Alzheimer’s models, attributed to its substituent-driven interactions with hydrophobic pockets .

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

High-resolution LC-MS (ESI+ mode) with C18 columns (e.g., 2.6 µm particle size) detects impurities at <0.1% levels. NMR (1H/13C) coupled with 2D experiments (COSY, HSQC) identifies regioisomers. For example, used EI-MS (m/z 803 [M+]) and elemental analysis (C, H, N within 0.5% of theoretical) for purity validation .

Methodological Guidance

Q. How should researchers design dose-response studies for preclinical evaluation of this compound?

Use in vitro assays (e.g., MTT for cytotoxicity on MCF-7 cells) with logarithmic dosing (1–100 µM). In vivo models (e.g., transgenic Alzheimer’s mice) require pharmacokinetic profiling (Cmax, AUC) to determine optimal doses. notes IC50 values (e.g., 20 µM for cytotoxicity) as critical benchmarks .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to receptors like acetylcholinesterase. Pharmacophore modeling (e.g., LigandScout) identifies key interaction sites (e.g., hydrogen bonds with Asp72). QSAR models correlate logP values with blood-brain barrier permeability .

Q. How are environmental and safety risks mitigated during large-scale synthesis?

Follow GHS guidelines ( ): use fume hoods for volatile reagents (e.g., acetic acid), and dispose of waste via incineration (≥1000°C). SDS documentation (e.g., Section 8 of ) mandates PPE (gloves, goggles) and emergency protocols for spills .

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